Discovery and History of O-Demethylmelatonin (N-Acetylserotonin)
Discovery and History of O-Demethylmelatonin (N-Acetylserotonin)
Executive Summary: The Dual-Identity Indole
O-Demethylmelatonin, chemically known as N-acetylserotonin (NAS) , occupies a unique position in neuropharmacology.[1] Historically identified merely as the immediate biosynthetic precursor to melatonin, modern research has redefined it as a distinct bioactive metabolite formed via the O-demethylation of melatonin.
This guide explores the technical evolution of O-Demethylmelatonin from a "transient intermediate" to a potent TrkB receptor agonist and antioxidant.[1] We analyze the bidirectional enzymatic pathways that govern its levels and detail the historical milestones—from Aaron Lerner’s seminal isolation work to the identification of the CYP450-mediated retrograde metabolism.
Chemical Identity & Nomenclature
To understand the history, one must first clarify the nomenclature, as the molecule's name dictates the scientific perspective of the era.
| Nomenclature | Scientific Context | Chemical Significance |
| N-Acetylserotonin (NAS) | Biosynthetic Precursor | Viewed as the acetylated product of Serotonin (5-HT) en route to Melatonin.[1][2][3] |
| O-Demethylmelatonin | Catabolic Metabolite | Viewed as the product of Melatonin losing its methyl group; implies reversibility of the pathway.[1] |
| Normelatonin | Pharmacological Analog | Archaic term used in early structure-activity relationship (SAR) studies.[1] |
Chemical Structure Analysis:
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Core: Indole ring.[1]
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C3 Side Chain: N-acetyl-ethyl-amine.[1]
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C5 Position: Hydroxyl group (-OH).[1] Note: This free hydroxyl group is the critical differentiator from Melatonin (which has a 5-Methoxy group), conferring superior hydrogen-donating antioxidant capabilities.[1]
Historical Discovery: The Lerner Era and Beyond
The discovery of O-Demethylmelatonin is inextricably linked to the hunt for the "pineal factor" that lightens frog skin.
The Isolation of Melatonin (1958)
In the late 1950s, Aaron B. Lerner and his team at Yale University sought to isolate the substance in the pineal gland responsible for blanching amphibian melanophores.[4]
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Methodology: They processed thousands of bovine pineal glands.[1]
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The Breakthrough: In 1958, they isolated Melatonin (N-acetyl-5-methoxytryptamine).[1][5]
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The Implication: The structural elucidation of melatonin implied the existence of an acetylated serotonin intermediate.
Elucidating the Biosynthetic Pathway (1960s)
Following Lerner's discovery, Julius Axelrod and Herbert Weissbach characterized the enzymatic machinery.
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1960: Weissbach et al. identified the enzyme AANAT (Aralkylamine N-acetyltransferase), which converts Serotonin to N-Acetylserotonin.[1]
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1961: Axelrod identified HIOMT (now ASMT ), the enzyme that methylates NAS to form Melatonin.
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Status: At this stage, NAS was viewed strictly as a precursor .
The Discovery of "O-Demethylmelatonin" (The Retrograde Pathway)
The concept that Melatonin could be converted back into NAS (O-demethylation) was controversial and discovered much later.[1]
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1984: Leone and Silman published pivotal work demonstrating that melatonin is differentially metabolized.[1][3] While 6-hydroxylation is the dominant pathway (90%+), they identified NAS in the urine of rats administered deuterated melatonin.
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Validation: This confirmed that the pathway is bidirectional . Melatonin can be demethylated by hepatic enzymes to regenerate NAS, effectively making NAS a circulating metabolite (O-Demethylmelatonin) as well as a tissue-resident precursor.[1]
Biosynthesis and Metabolism: The Bidirectional Loop
Understanding the enzymes involved is critical for experimental design, particularly when using inhibitors to isolate specific pathway contributions.
The Forward (Anabolic) Pathway
Occurs primarily in the pineal gland (circadian regulation) and retina.
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Tryptophan
Serotonin (via Tryptophan Hydroxylase/AADC).[1][6]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Serotonin
N-Acetylserotonin (via AANAT ).[1][6] Rate-limiting step in pineal.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
N-Acetylserotonin
Melatonin (via ASMT ).[1][6]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
The Reverse (Catabolic) Pathway
Occurs in the liver and brain (local metabolism).
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Melatonin
O-Demethylmelatonin (NAS) .[1] -
Enzymes: Mediated by Cytochrome P450 isoforms, specifically CYP2C19 and CYP1A2 .[1][2][7]
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Significance: This pathway allows circulating melatonin to serve as a "prodrug" for NAS, which then exerts distinct neurotrophic effects.
Pathway Visualization
The following diagram illustrates the enzymatic interplay, highlighting the O-demethylation loop.
Caption: The bidirectional relationship between N-Acetylserotonin and Melatonin. Note the CYP-mediated O-demethylation pathway (Red Arrow) that regenerates NAS from Melatonin.[1]
Pharmacological Distinctiveness: Why O-Demethylation Matters[1]
The discovery that NAS is a metabolite of melatonin is significant because NAS possesses a pharmacological profile distinct from its methylated counterpart.
Receptor Selectivity
This is the most critical differentiator for drug development.
| Compound | Primary Receptor Targets | Biological Effect |
| Melatonin | MT1, MT2 (GPCRs) | Circadian regulation, sleep onset, vasoconstriction.[1] |
| O-Demethylmelatonin (NAS) | TrkB (Tyrosine Kinase) | Neuroprotection , antidepressant effects, neurogenesis.[1] |
Mechanism: NAS activates the TrkB receptor (the receptor for Brain-Derived Neurotrophic Factor, BDNF) in a circadian manner. This finding (Jang et al., 2010) revolutionized the view of NAS, suggesting that the antidepressant effects previously attributed to melatonin might actually be mediated by its conversion to NAS.
Antioxidant Capacity
While both molecules are antioxidants, the chemical mechanism differs.
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Melatonin: Scavenges radicals via electron donation, forming metabolites like AFMK.
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NAS: The 5-hydroxyl group allows NAS to act as a traditional phenolic antioxidant (hydrogen atom transfer), often exhibiting higher stoichiometric scavenging capacity for peroxyl radicals than melatonin.[1]
Analytical Evolution: Detection Methodologies
The history of O-Demethylmelatonin is also a history of analytical chemistry.
Early Bioassays (1950s-1970s)[1]
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Frog Skin Assay: Used by Lerner.[1][4] Measures melanophore contraction.[1]
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Limitation: Could not easily distinguish between Melatonin and NAS without rigorous pre-separation, as both have some activity (though Melatonin is far more potent in this specific assay).
Radioimmunoassay (RIA) (1970s-1980s)[1]
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Allowed for the quantification of NAS in serum and pineal tissue.
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Challenge: Cross-reactivity of antibodies with Serotonin and Melatonin required careful validation.
Modern Chromatography (HPLC-MS/MS)
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Current Standard: Liquid Chromatography with Tandem Mass Spectrometry.[1]
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Protocol Requirement: Separation of NAS from Melatonin is achieved using C18 reverse-phase columns.[1]
-
Differentiation:
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Deuterated Standards: The use of Melatonin-d4 in metabolic studies allows researchers to track the specific conversion of exogenous melatonin to NAS, confirming the O-demethylation pathway in vivo.[1]
References
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Lerner, A. B., Case, J. D., Takahashi, Y., Lee, T. H., & Mori, W. (1958). Isolation of Melatonin, the Pineal Gland Factor that Lightens Melanocytes.[4][8] Journal of the American Chemical Society, 80(10), 2587. Link[1]
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Axelrod, J., & Weissbach, H. (1961). Purification and properties of hydroxyindole-O-methyl transferase.[1] Journal of Biological Chemistry, 236, 211-213. Link
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Leone, R. M., & Silman, R. E. (1984). Melatonin can be differentially metabolized in the rat to produce N-acetylserotonin in addition to 6-hydroxymelatonin.[3] Endocrinology, 114(5), 1825-1832. Link
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Young, I. M., Leone, R. M., Francis, P., Stovell, P., & Silman, R. E. (1985). Melatonin is metabolized to N-acetylserotonin and 6-hydroxymelatonin in man.[9] The Journal of Clinical Endocrinology & Metabolism, 60(1), 114-119. Link
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Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences, 107(8), 3876-3881. Link[1]
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Semak, I., et al. (2008). Metabolism of melatonin by cytochrome P450s in rat liver mitochondria and microsomes. Journal of Pineal Research, 45(4), 515-523. Link[1]
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